molecular formula C19H21N3O3S2 B2956983 6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 954680-89-8

6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole

Cat. No. B2956983
CAS RN: 954680-89-8
M. Wt: 403.52
InChI Key: XHOHZVAHLVOHJF-UHFFFAOYSA-N
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Description

“6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It’s a hybrid compound consisting of isothiazole and piperazine moieties .


Synthesis Analysis

The synthesis of such compounds usually involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by NMR and mass spectral data . The exact structure of “this compound” would require more specific data.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact reactions for “this compound” would require more specific data.

Scientific Research Applications

Anticancer Agents

Piperazinyl benzothiazole derivatives have been synthesized and evaluated for their cytotoxicity towards human cancer cell lines . These compounds have shown promising results, with some displaying significant cytotoxic activity. The compound “6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole” could potentially be studied further for its anticancer properties.

Antibacterial Activity

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, which includes “this compound”, have been synthesized and evaluated for their antibacterial activity . Some of these compounds were found to be active against Bacillus subtilis and Staphylococcus aureus .

Drugability

The synthesized compounds, including “this compound”, were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule is a set of five criteria used to evaluate the drug-likeness or potential of a chemical compound.

Dopamine and Serotonin Antagonists

3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists . They are used as antipsychotic drug substances .

Antiviral Activity

Piperazine derivatives have a wide range of biological activities, including antiviral activity . While specific studies on “this compound” are not available, it could potentially be studied for this application given its structural similarity to other piperazine derivatives.

Antipsychotic Activity

Piperazine derivatives, including 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, have been used as antipsychotic drug substances . “this compound” could potentially be studied for this application.

Future Directions

The future directions for research on “6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole” and similar compounds could involve further exploration of their biological activities . This could include testing their effectiveness as antipsychotic drugs , as well as exploring other potential therapeutic applications.

properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-2-25-15-8-9-17-18(14-15)26-19(20-17)21-10-12-22(13-11-21)27(23,24)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOHZVAHLVOHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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